

# Application of Thiophanate-ethyl-d10 in Agricultural Research

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## Compound of Interest

Compound Name: Thiophanat-ethyl-d10

Cat. No.: B12395971

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## Application Notes and Protocols

Thiophanate-ethyl-d10 is the deuterium-labeled form of Thiophanate-ethyl, a systemic fungicide used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and ornamentals.[1] Due to its isotopic labeling, Thiophanate-ethyl-d10 serves as an excellent internal standard for the quantitative analysis of Thiophanate-ethyl and its primary metabolite, carbendazim, in various agricultural and environmental matrices. Its use in isotope dilution methods significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.

## Key Applications:

- Pesticide Residue Analysis:** Thiophanate-ethyl-d10 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify residues of Thiophanate-ethyl in food and environmental samples.[2] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects often encountered in complex samples like tea, fruits, and soil.
- Metabolic Studies:** Deuterium-labeled standards are instrumental in elucidating the metabolic fate of pesticides in plants, animals, and soil. By tracing the labeled compound, researchers can identify and quantify metabolites, such as the conversion of Thiophanate-ethyl to carbendazim.

- **Environmental Fate and Monitoring:** Thiophanate-ethyl-d10 can be used in studies to track the degradation and movement of Thiophanate-ethyl in the environment, including soil and water systems. This aids in assessing the environmental impact and persistence of the fungicide.

## Quantitative Data Summary

The use of Thiophanate-ethyl-d10 as an internal standard in conjunction with appropriate analytical methods, such as QuEChERS for sample preparation and LC-MS/MS for detection, yields reliable and reproducible quantitative data. Below is a summary of typical performance data from validated methods for the analysis of Thiophanate-ethyl and its metabolite carbendazim.

Parameter	Matrix	Thiophanate-ethyl	Carbendazim	Reference
Limit of Quantification (LOQ)	Tea	0.010 mg/kg	0.010 mg/kg	[2]
Pear	≤0.02 mg/kg	≤0.02 mg/kg	[3]	
Water	0.05 µg/L	0.05 µg/L	[2]	
Recovery	Tea	97.2–110.6%	97.2–110.6%	
Pear	75.62–82.80%	75.00–84.92%		
**Linearity (R <sup>2</sup> ) **	Tea	>0.998	>0.999	
Pear	≥0.9990	≥0.9990		
Matrix Effect	Tea	96.2–104.5% (compensated)	95.0–103.7% (compensated)	
Pear	-17.13 ± 8.14%	18.31 ± 8.70%		
Relative Standard Deviation (RSD)	Tea	<25.0%	<25.0%	
Pear	≤2.96%	≤5.78%		

## Experimental Protocols

### Protocol for Pesticide Residue Analysis in Tea using QuEChERS and LC-MS/MS

This protocol describes the determination of Thiophanate-ethyl and carbendazim in tea samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with Thiophanate-ethyl-d10 as an internal standard.

#### a. Sample Preparation (QuEChERS)

- Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute to rehydrate the sample.
- Spike the sample with an appropriate volume of Thiophanate-ethyl-d10 internal standard solution (e.g., 100  $\mu$ L of a 1  $\mu$ g/mL solution).
- Add 10 mL of acetonitrile and homogenize at 12,000 rpm for 2 minutes.
- Add 5 g of sodium chloride, shake vigorously for 1 minute, and centrifuge at 4,000 rpm for 3 minutes.
- Transfer 2 mL of the supernatant (acetonitrile layer) to a 5 mL tube containing 150 mg of magnesium sulfate, 150 mg of C18, and 200 mg of primary secondary amine (PSA).
- Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22  $\mu$ m nylon syringe filter into an autosampler vial for LC-MS/MS analysis.

#### b. LC-MS/MS Analysis

- LC System: Waters Acquity UPLC or equivalent
- Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8  $\mu$ m) or equivalent
- Mobile Phase:

- A: Water with 0.1% formic acid
- B: Methanol with 0.1% formic acid
- Gradient: 90% A (initial), gradient to 5% A from 1 to 10 min (hold for 2 min), return to 90% A at 12 min (hold for 1 min)
- Flow Rate: 0.25 mL/min
- Column Temperature: 40 °C
- Injection Volume: 3 µL
- MS System: Applied Biosystems 3200 QTRAP or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Monitoring Mode: Multiple Reaction Monitoring (MRM)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Thiophanate-ethyl	371.1	106.0
Thiophanate-ethyl-d10	381.1	106.0
Carbendazim	192.1	160.1

## Protocol for Analysis in Water Samples

This protocol outlines the direct injection analysis of water samples for Thiophanate-ethyl and carbendazim residues.

### a. Sample Preparation

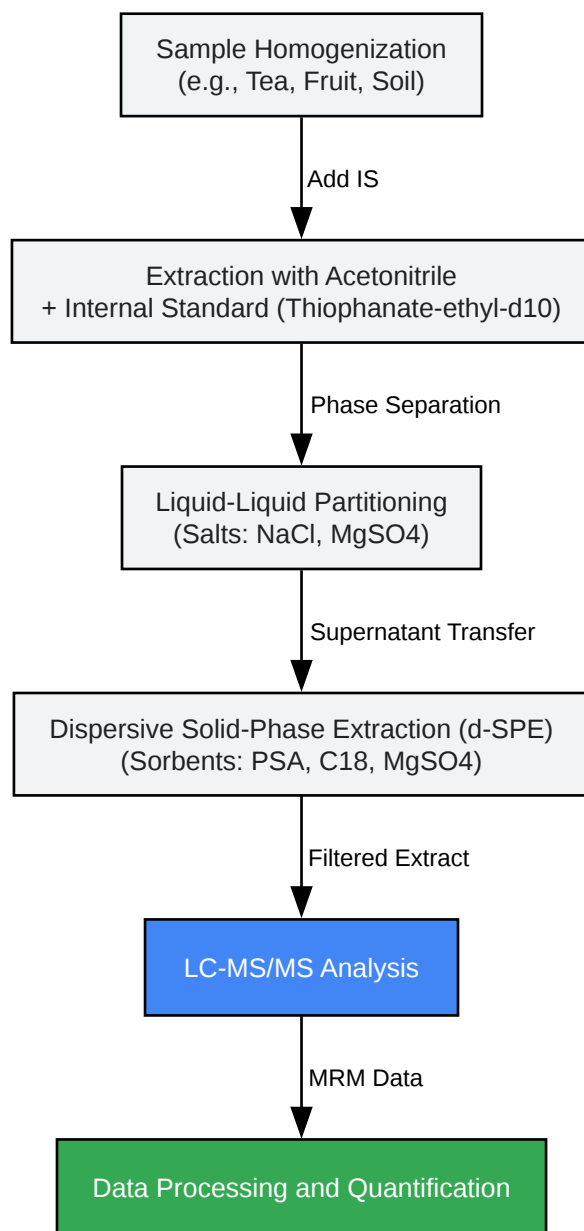
- Place 1.0 mL of the water sample into an autosampler vial.
- Fortify the sample with the Thiophanate-ethyl-d10 internal standard.
- Acidify the sample with 10 µL of 10% formic acid in water (final concentration 0.1%).

- Vortex the sample.

b. LC-MS/MS Analysis

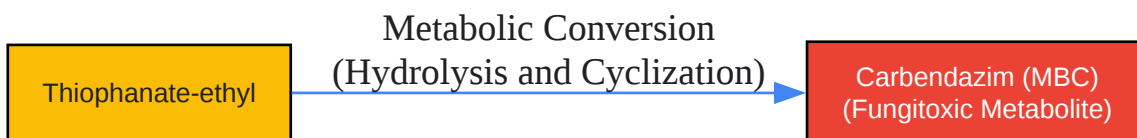
- LC System: Agilent 1200 series or equivalent
- Column: Agilent Zorbax (75 mm x 4.6 mm, 3.5  $\mu$ m) or equivalent
- Mobile Phase: As described in the previous protocol.
- Flow Rate: 0.4 mL/min
- Injection Volume: 100  $\mu$ L
- MS System: Applied Biosystems MDS Sciex API 5500 or equivalent
- Ionization and Monitoring: As described in the previous protocol.

## Visualizations



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Caption: General workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.



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Caption: Metabolic conversion of Thiophanate-ethyl to Carbendazim.

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## References

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